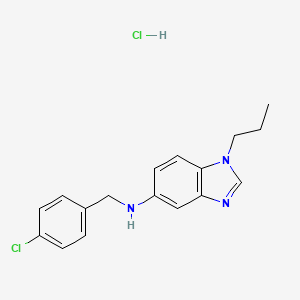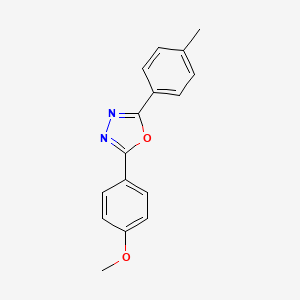
3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Übersicht
Beschreibung
3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a chemical compound commonly known as "TMAO." It has gained significant attention in recent years due to its potential applications in scientific research. TMAO has been found to possess several unique properties that make it an attractive candidate for use in various fields of study.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of acridinedione derivatives, including 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, is in corrosion mitigation. Research by Singh et al. (2020) demonstrates the effectiveness of similar compounds as corrosion inhibitors for steel in acidic environments, particularly in hydrochloric acid, which is crucial for the longevity of storage tanks in industrial settings (Singh et al., 2020).
Crystal Structure Analysis
Acridinedione derivatives are also extensively studied for their crystal structures. Shi et al. (2007) and Kour et al. (2014) have synthesized and analyzed the crystal structures of various acridinedione derivatives, contributing to the understanding of their chemical and physical properties, which is fundamental for their application in material science and pharmaceuticals (Shi et al., 2007); (Kour et al., 2014).
Antioxidant Properties
Another area of research is the exploration of antioxidant properties. Cahyana et al. (2020) synthesized derivatives of 1,8-dioxoacridine, including compounds similar to 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, and evaluated their antioxidant activities. This kind of research holds potential in the development of new antioxidant agents (Cahyana et al., 2020).
Antimicrobial Activity
Research by Bhosle et al. (2018) into the synthesis of N-substituted decahydroacridine-1,8-diones shows potential antimicrobial applications. These compounds, related to 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, were tested against various bacterial and fungal strains, indicating their relevance in the development of new antimicrobial agents (Bhosle et al., 2018).
Catalysis and Green Chemistry
The compound and itsderivatives have also been utilized in catalysis and green chemistry applications. For instance, Rahmani and Amoozadeh (2014) reported the synthesis of 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8-(2H,5H)-dione derivatives using nano titanium dioxide as an efficient and reusable heterogeneous nano catalyst. This approach highlights the use of acridinedione derivatives in environmentally friendly chemical processes, offering advantages such as easy catalyst separation and high yield efficiency (Rahmani & Amoozadeh, 2014).
Pharmaceutical Research
In the field of pharmaceutical research, acridinedione derivatives, including the compound , have been studied for their potential medicinal properties. Premalatha and Punitha (2021) discussed the efficient biological activity of synthesized acridine using microwave irradiation with an efficient nanocatalyst. Such studies are crucial for exploring new therapeutic agents and their synthesis methods, contributing to advancements in drug discovery and medicinal chemistry (Premalatha & Punitha, 2021).
Laser Dye Synthesis
Shanmugasundaram et al. (1996) reported the synthesis of acridinedione derivatives as laser dyes. This research is significant for the development of new materials for optical applications, demonstrating the versatility of acridinedione derivatives in various technological fields (Shanmugasundaram et al., 1996).
Material Science and Engineering
The crystallographic analysis and properties of acridinedione derivatives are also relevant in material science and engineering. Studies by various researchers like Palani et al. (2005) and Hussein et al. (2018) contribute to the understanding of the structural properties of these compounds, which is essential for their application in material science, particularly in the design of new materials with specific physical and chemical characteristics (Palani et al., 2005); (Hussein et al., 2018).
Eigenschaften
IUPAC Name |
3,3,6,6-tetramethyl-9-phenyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-22(2)10-15-20(17(25)12-22)19(14-8-6-5-7-9-14)21-16(24-15)11-23(3,4)13-18(21)26/h5-9,19,24H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTOHVZIRTYJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-3-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropan-1-ol](/img/structure/B5441808.png)
![4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5441821.png)
![2,7-di-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5441829.png)
![(2S)-1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-methyl-1-oxopentan-2-amine](/img/structure/B5441848.png)
![2-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-6-methoxyphenoxy}propanoic acid](/img/structure/B5441852.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-phenylethanamine hydrochloride](/img/structure/B5441859.png)

![2-(2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5441882.png)

![4-({3-[(4-propylpiperazin-1-yl)carbonyl]isoxazol-5-yl}methyl)morpholine](/img/structure/B5441892.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5441896.png)
![2-cyclohexyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5441900.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5441910.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441920.png)